3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a compound of significant interest due to its unique structure and potential applications across various fields of science and industry. This article delves into its synthesis, chemical properties, reactions, applications, and mechanism of action, providing a comprehensive understanding of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide typically involves the condensation of appropriate starting materials under specific conditions. A common synthetic route might include:
Formation of the 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl Moiety:
Reacting urea with a β-keto ester under acidic or basic conditions.
Example: Urea and ethyl acetoacetate in the presence of hydrochloric acid to form 2,4-dioxopyrimidine.
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-ylamine:
Starting from an appropriate aromatic compound, such as ortho-aminothiophenol, through cyclization with acetic anhydride.
Coupling Reaction:
Combining the two key intermediates through amide bond formation.
Typically involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial synthesis of this compound would leverage large-scale reactions, ensuring cost-effectiveness and efficiency. Continuous flow synthesis and catalytic processes may be employed to optimize yields and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation:
The compound can undergo oxidation reactions, typically at the thiazole ring.
Common reagents: Hydrogen peroxide, potassium permanganate.
Reduction:
Reduction reactions can target the pyrimidine ring.
Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
Both nucleophilic and electrophilic substitution reactions are possible.
Common reagents: Halogens for electrophilic substitutions, nucleophiles like amines for nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products Formed
Oxidation can yield sulfoxides or sulfones.
Reduction can lead to partially or fully reduced derivatives.
Substitution products depend on the reagents and conditions used, often resulting in halogenated or aminated derivatives.
Scientific Research Applications
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide finds applications across multiple domains:
Chemistry
Catalysis: Acts as a ligand in coordination chemistry.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymatic pathways.
Signal Transduction: May modulate signaling pathways due to its structural mimicry of natural substrates.
Medicine
Drug Development: Possible therapeutic agent targeting specific diseases.
Pharmacology: Investigated for its pharmacokinetic properties and biological activity.
Industry
Materials Science: Component in the synthesis of advanced materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Molecular Targets
Enzymes: Binds to active sites, inhibiting enzymatic activity.
Receptors: Acts on cell surface receptors, modulating signal transduction.
Pathways Involved
Cell Cycle Regulation: May influence cell proliferation.
Apoptosis: Potential to induce or inhibit programmed cell death.
Comparison with Similar Compounds
Comparing 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide to similar compounds highlights its uniqueness:
Structural Analogues:
Compounds with similar pyrimidine or thiazole rings, such as pyrimidine-based inhibitors or thiazole derivatives.
Functional Similarities:
Compounds with comparable biological activities or synthetic applications, e.g., other enzyme inhibitors or ligands.
By understanding these similarities, researchers can elucidate the unique properties and potential advantages of this compound, driving further investigation and application in various fields.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-11(5-7-18-8-6-12(20)17-14(18)21)16-13-15-9-3-1-2-4-10(9)22-13/h6,8H,1-5,7H2,(H,15,16,19)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGYXFJFJGBLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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